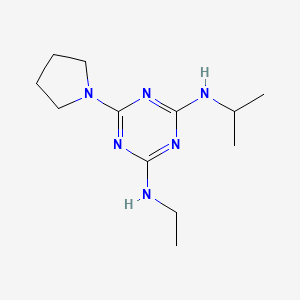

N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine, commonly known as EPTC, is a selective herbicide used to control weeds in various crops. It belongs to the triazine family of herbicides and is widely used in agriculture due to its effectiveness in controlling broadleaf and grassy weeds.

Aplicaciones Científicas De Investigación

Environmental Impact and Microbial Transformation

N-ethyl-N'-isopropyl-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine is part of the s-triazine compound family, which includes atrazine and simazine. These compounds have raised environmental concerns due to their persistence and potential for contamination. A study by Mulbry (1994) focuses on a microbial strain, Rhodococcus corallinus, which possesses a hydrolase enzyme capable of transforming s-triazines, including dechlorinated variants of simazine and atrazine. This enzyme can also deaminate other structurally related s-triazine and pyrimidine compounds, suggesting its potential in bioremediation efforts (Mulbry, 1994).

Excited States in Herbicides

In the context of herbicides, a study conducted by Oliva et al. (2005) explored the low-lying excited states of sym-triazines, including derivatives similar to the chemical . They used computational methods and luminescence studies to analyze the geometrical structures, energetics, and transition and state properties of these compounds. The research is relevant for understanding the photochemical behavior of these herbicides in the environment (Oliva et al., 2005).

Coordination Chemistry and Crystal Engineering

A study by Duong et al. (2011) highlights the significance of triazine-based compounds in coordination chemistry and crystal engineering. They specifically investigated compounds with diaminotriazinyl groups, focusing on their ability to chelate metals like Ag(I) and create hydrogen-bonded crystals. Such compounds, including variants of the specified triazine, are valuable in designing structures with multiple coordinative interactions and hydrogen bonds (Duong et al., 2011).

Anticancer Applications

Kai Xiong et al. (2016) researched the use of triazine-based cyclometalated iridium(III) complexes as potential anticancer agents. These complexes, incorporating triazine diamines, targeted mitochondria and induced apoptosis in cancer cell lines, particularly in cisplatin-resistant cells. Their study demonstrates the potential application of triazine derivatives in developing new anticancer treatments (Kai Xiong et al., 2016).

Photocatalytic Degradation

The degradation of triazine derivatives by photocatalysis has been studied by Parra et al. (2004). They investigated the degradation of atrazine, a related s-triazine compound, using TiO2 as a photocatalyst. Their research is essential for understanding the environmental fate of these compounds and for developing methods to mitigate their impact (Parra et al., 2004).

Propiedades

IUPAC Name |

4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6/c1-4-13-10-15-11(14-9(2)3)17-12(16-10)18-7-5-6-8-18/h9H,4-8H2,1-3H3,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCCGNXYUXALPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)N2CCCC2)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)

![N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570693.png)

![5-(2-methylphenyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570700.png)

![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)

![N-(5-benzoyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-chloroacetamide](/img/structure/B5570729.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)